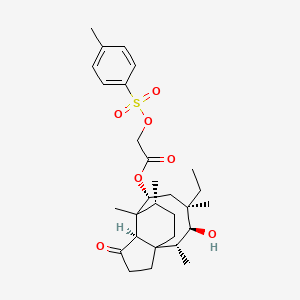
2'-Tosyloxy-dihydropleuromutilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.70 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves a reaction that yields (3aR,4R,5R,7R,8S,9R,9aS,12R)- 7-ethyl-8-hydroxy-4,7,9,12-tetramethyl-3-oxodecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(tosyloxy)acetate as a white foam .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2'-Tosyloxy-dihydropleuromutilin is involved in complex chemical reactions that are foundational in synthetic chemistry. A study by Berner et al. (1985) demonstrated that 2-Hydroxy-19,20-dihydropleuromutilin undergoes a stereospecific ketolisomerisation when treated with a base under phase/transfer conditions, leading to a 1,2-transposition of the ketofunction in the cyclopentanone part of the tricyclic structure. This process highlights the chemical flexibility and potential of 2'-Tosyloxy-dihydropleuromutilin in synthesizing novel compounds with significant chemical alterations (Berner, Vyplel, Schulz, & Fischer, 1985).
Biomedical Applications
In the realm of biomedical applications, the compound's derivatives have been explored for their potential uses. For instance, 1,4-dihydropyridines, which could theoretically be synthesized from structures similar to 2'-Tosyloxy-dihydropleuromutilin, exhibit coronary activity and have applications as coronary dilators, antifibrillators, anti-hypertensives, and as muscular and vascular spasmolytics. This underlines the potential of 2'-Tosyloxy-dihydropleuromutilin derivatives in contributing to cardiovascular disease treatments and highlights the importance of synthetic intermediates derived from it in drug development processes (Anderson, 1998).
Enzymatic Studies and Drug Discovery
The role of similar compounds in enzymatic studies and drug discovery is significant. For example, dihydropteroate synthase, a key enzyme in the biosynthetic pathway of certain amino acids, has been studied extensively for its interaction with sulfur-based antimalarial drugs. These studies provide insights into the genetic basis of clinical resistance to such drugs, which could be relevant for compounds like 2'-Tosyloxy-dihydropleuromutilin in understanding its potential interactions with biological targets (Brooks, Wang, Read, Watkins, Sims, & Hyde, 1994).
Methodological Advancements in Chemistry
The compound is also a part of methodological advancements in synthetic chemistry. A study by Sun et al. (2014) described a concise method to synthesize 1,2,3,4-tetrahydropyridines using 2-alkoxy-3,4-dihydropyran as a modular precursor, which reacts with aniline and a nucleophile. This method, while not using 2'-Tosyloxy-dihydropleuromutilin directly, illustrates the type of innovative synthetic routes and methodologies that could be applied to or derived from the chemical transformations of 2'-Tosyloxy-dihydropleuromutilin (Sun, Cheng, Yang, Taheri, Jiang, Zhang, & Gu, 2014).
Propriétés
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWPLUTWPBBOB-QFMSHXMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676277 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Tosyloxy-dihydropleuromutilin | |
CAS RN |
933762-22-2 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


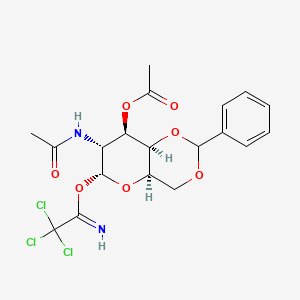
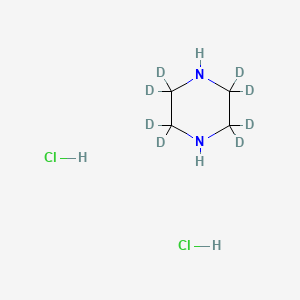
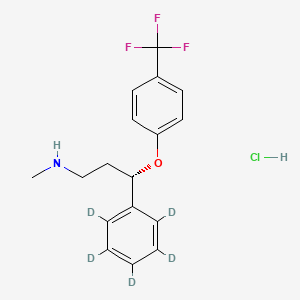
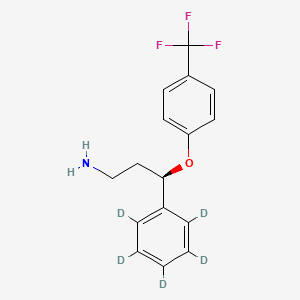

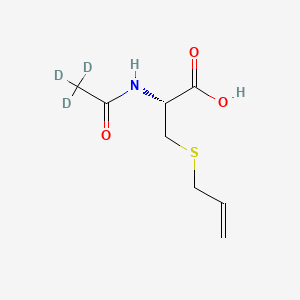
![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)



